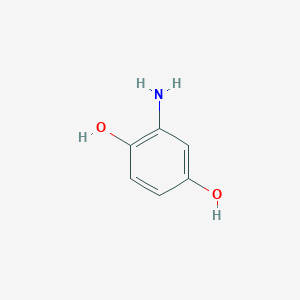

2-Aminobenzene-1,4-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Quinones are a class of natural and synthetic compounds that have several beneficial effects . They are electron carriers playing a role in photosynthesis . As vitamins, they represent a class of molecules preventing and treating several illnesses such as osteoporosis and cardiovascular diseases . Many of the drugs clinically approved or still in clinical trials against cancer are quinone related compounds .

Quinones have also toxicological effects through their presence as photoproducts from air pollutants . They are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups . The aforementioned properties make the analytical detection of quinones problematic .

Aminohydroquinone, a specific type of quinone, is a chemical compound with immense potential and is widely used in scientific research. Its versatile properties enable it to be employed in various applications, including catalysis, organic synthesis, and drug development.

Photosynthesis

Quinones are electron carriers playing a role in photosynthesis.

Healthcare

Cancer Treatment

Environmental Science

Quinones have also toxicological effects through their presence as photoproducts from air pollutants.

Chemical Analysis

2-Aminobenzene-1,4-diol, commonly known as para-aminophenol or 4-aminophenol, is an aromatic organic compound with the molecular formula . It consists of a benzene ring substituted with two functional groups: an amino group () and a hydroxyl group () at the para positions. This compound is a derivative of hydroquinone and is notable for its role in various

There is no current information available regarding a specific mechanism of action for AHQ.

- Given the lack of research on its biological applications, a defined mechanism in biological systems is not established.

- As with any new compound, caution should be exercised when handling AHQ.

- Due to the absence of specific safety data, it's advisable to handle it with appropriate personal protective equipment (PPE) in a well-ventilated laboratory environment until more information becomes available.

Future Research Directions

- Considering the presence of functional groups with interesting chemical properties, further research into AHQ's synthesis, reactivity, and potential applications in various fields like material science or organic synthesis is warranted.

- Oxidation: It can be oxidized to form p-quinone under mild conditions. This reaction is reversible, allowing for dynamic interconversion between the two forms .

- Amination: The compound can react with various amines to produce mono- and diamine derivatives. For example, it can react with methylamine to yield methylaminophenol .

- Friedel-Crafts Reactions: The hydroxyl group allows for electrophilic substitution reactions, making it susceptible to Friedel-Crafts alkylation and acylation, which are useful for synthesizing antioxidants and dyes .

The applications of 2-Aminobenzene-1,4-diol are diverse:

- Pharmaceutical Industry: It is primarily used as an intermediate in the synthesis of analgesics like paracetamol (acetaminophen) and other pharmaceutical compounds .

- Dyes and Pigments: The compound serves as a precursor for various dyes due to its ability to undergo electrophilic substitution reactions .

- Photography: It has applications in photography as a developing agent due to its reducing properties .

Several methods exist for synthesizing 2-Aminobenzene-1,4-diol:

- Reduction of p-Nitrophenol: This method involves reducing p-nitrophenol using hydrogen gas in the presence of a catalyst such as palladium on carbon .

- Hydroxylation of Aniline: Aniline can be hydroxylated using hydrogen peroxide under acidic conditions to yield 2-Aminobenzene-1,4-diol .

- Direct Amination of Hydroquinone: Hydroquinone can be reacted with ammonia or amines under controlled conditions to produce 2-Aminobenzene-1,4-diol .

Research on the interactions of 2-Aminobenzene-1,4-diol focuses on its reactivity with other chemical entities:

- Complex Formation: The compound can form charge-transfer complexes with quinones, which may have implications in materials science and organic electronics .

- Biological Interactions: Its effects on biological systems have been studied, particularly regarding its potential toxicity and antioxidant capabilities. Understanding these interactions is crucial for assessing safety profiles in pharmaceutical applications .

Several compounds share structural similarities with 2-Aminobenzene-1,4-diol. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| Hydroquinone | C6H6O2 | Two hydroxyl groups; used primarily as a reducing agent. |

| 2-Aminobenzene-1,3-diol | C6H7NO2 | Similar structure but differs in hydroxyl position; less common in applications. |

| 4-Aminobenzene-1,3-diol | C6H7NO2 | Similar reactivity; used mainly in dye synthesis. |

| 2,4-Diaminophenol | C6H8N2O2 | Contains two amino groups; used in hair dyes and pharmaceuticals. |

| 4-Aminobenzenesulfonic acid | C6H7NO3S | Sulfonic acid derivative; used as a dye intermediate. |

The unique placement of functional groups on the benzene ring gives 2-Aminobenzene-1,4-diol distinct reactivity patterns compared to these similar compounds.

The compound 2-aminobenzene-1,4-diol, also known as aminohydroquinone, emerged as a structural analog of hydroquinone following advancements in aromatic amine synthesis during the mid-20th century. While hydroquinone (benzene-1,4-diol) was first isolated in 1820 by Pelletier and Caventou via quinic acid distillation, its amino-substituted derivatives gained attention later for their redox activity. Early studies on microbial degradation pathways for nitroaromatics in the 1990s revealed 2-aminobenzene-1,4-diol as a critical intermediate in Ralstonia eutropha JMP134's metabolism of 3-nitrophenol. This enzymatic rearrangement highlighted its biological relevance, spurring synthetic efforts to optimize its production for industrial applications.

Nomenclature and Chemical Identification

The compound is systematically named 2-aminobenzene-1,4-diol under IUPAC rules, reflecting the positions of its functional groups on the benzene ring. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 20734-68-3 (free base) |

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| SMILES | OC1=CC(O)=C(N)C=C1 |

| Synonyms | Aminohydroquinone, 2-Amino-1,4-benzenediol |

Its hydrochloride salt (CAS 32190-95-7) is widely used in synthetic protocols.

Position Within the Hydroquinone Family of Compounds

As a member of the hydroquinone family, 2-aminobenzene-1,4-diol retains the 1,4-dihydroxybenzene core but substitutes one hydroxyl group with an amine (-NH₂). This modification alters its electronic properties:

- Redox Behavior: Unlike hydroquinone, which undergoes reversible oxidation to benzoquinone, the amino group stabilizes semiquinone radicals, enhancing its role in charge-transfer complexes.

- Acidity: The amine (pKa ~4.5) and hydroxyl groups (pKa ~9.5) create pH-dependent solubility, distinguishing it from purely phenolic analogs.

Significance in Organic and Medicinal Chemistry

The compound’s dual functionality enables diverse applications:

- Organic Synthesis: Serves as a precursor for heterocycles like amidonaphthoquinones via Bamberger rearrangements.

- Medicinal Chemistry: Exhibits antimicrobial activity (MIC 0.0048–0.025 mg/mL against Bacillus subtilis and Escherichia coli) and acts as a photosensitizer in photodynamic therapy.

- Biocatalysis: Critical in enzymatic pathways for degrading environmental pollutants such as nitrophenols.

Molecular architecture and configuration

2-Aminobenzene-1,4-diol, also known as aminohydroquinone, represents a substituted aromatic compound with the molecular formula C₆H₇NO₂ and a molecular weight of 125.13 grams per mole [1]. The compound features a benzene ring bearing three functional groups: an amino group (-NH₂) at the 2-position and two hydroxyl groups (-OH) at the 1- and 4-positions, creating a 1,4-dihydroxybenzene framework with an ortho-amino substitution [1] [3].

The molecular structure exhibits the characteristic Chemical Abstracts Service registry number 20734-68-3 [1] [10]. The systematic International Union of Pure and Applied Chemistry name for this compound is 2-aminobenzene-1,4-diol, while alternative nomenclature includes 1,4-benzenediol, 2-amino- and 2-aminohydroquinone [1] [6]. The compound's structural representation follows the Simplified Molecular Input Line Entry System notation: C1=CC(=C(C=C1O)N)O, which clearly delineates the positioning of the functional groups on the aromatic ring [3].

The International Chemical Identifier for 2-aminobenzene-1,4-diol is InChI=1S/C6H7NO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H,7H2, providing a standardized representation of the molecular connectivity [3]. The corresponding International Chemical Identifier Key is SBXKRBZKPQBLOD-UHFFFAOYSA-N, which serves as a fixed-length condensed digital representation of the molecular structure [3].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇NO₂ |

| Molecular Weight | 125.13 g/mol |

| Chemical Abstracts Service Number | 20734-68-3 |

| International Chemical Identifier Key | SBXKRBZKPQBLOD-UHFFFAOYSA-N |

| Exact Mass | 125.048 Da |

Physical properties

Physical state and appearance

Under standard temperature and pressure conditions, 2-aminobenzene-1,4-diol typically exists as a crystalline solid [13]. The compound exhibits characteristics consistent with substituted hydroquinone derivatives, displaying a granular solid appearance similar to its parent hydroquinone structure [29]. The physical state reflects the intermolecular hydrogen bonding capabilities inherent in the molecular structure due to the presence of both amino and hydroxyl functional groups [29].

Solubility profile in various solvents

The solubility characteristics of 2-aminobenzene-1,4-diol are influenced by its ability to form hydrogen bonds through both the amino and hydroxyl functional groups [29]. While specific quantitative solubility data for 2-aminobenzene-1,4-diol in various solvents is limited in the literature, the compound's structural similarity to hydroquinone suggests moderate water solubility [11] [29]. Hydroquinone, the parent compound, demonstrates solubility of 5.9 grams per 100 milliliters in water at 15 degrees Celsius, increasing to 7.2 grams per 100 milliliters at 25 degrees Celsius [11].

The presence of the amino group in 2-aminobenzene-1,4-diol is expected to enhance polar solvent compatibility compared to unsubstituted hydroquinone [29]. Organic solvents such as ethanol and methanol are anticipated to provide good solubility due to their hydrogen bonding capabilities with the compound's functional groups [29]. The compound shows limited solubility in non-polar solvents, consistent with its polar functional group content [29].

Melting point and thermal characteristics

Specific melting point data for 2-aminobenzene-1,4-diol base compound is not readily available in the current literature [10] [13]. However, thermal characteristics can be inferred from related compounds and salt forms. The hydrochloride salt of 2-aminobenzene-1,4-diol exhibits a melting point range of 202-205 degrees Celsius , indicating significant thermal stability in the salt form.

The thermal properties of substituted hydroquinones generally reflect the influence of substituent groups on crystal packing and intermolecular interactions [29]. The presence of both amino and hydroxyl groups suggests extensive hydrogen bonding networks in the solid state, which typically results in elevated melting points compared to simple aromatic compounds [29].

Spectroscopic properties

Infrared spectroscopic features

The infrared spectrum of 2-aminobenzene-1,4-diol exhibits characteristic absorption bands corresponding to its functional groups [34] [35]. The amino group typically produces characteristic nitrogen-hydrogen stretching vibrations in the 3550-3250 wavenumber range, appearing as broad bands due to hydrogen bonding interactions [35]. Primary amines generally display two distinct bands in this region, corresponding to symmetric and antisymmetric nitrogen-hydrogen stretching modes [35] [36].

The hydroxyl groups present in the 1,4-positions contribute broad, strong absorption bands in the 3550-3200 wavenumber region, overlapping with the amino group absorptions [35]. These oxygen-hydrogen stretching vibrations appear characteristically broad due to extensive hydrogen bonding networks [34] [35]. The aromatic carbon-hydrogen stretching vibrations occur in the 3100-3000 wavenumber range, while aromatic carbon-carbon stretching modes appear between 1625-1440 wavenumbers [35].

| Functional Group | Frequency Range (cm⁻¹) | Intensity | Characteristics |

|---|---|---|---|

| N-H stretch (primary amine) | 3550-3250 | Medium, broad | Two bands typical |

| O-H stretch (phenolic) | 3550-3200 | Strong, broad | Hydrogen bonded |

| Aromatic C-H stretch | 3100-3000 | Medium | Sharp bands |

| Aromatic C=C stretch | 1625-1440 | Medium to weak | Multiple bands |

Nuclear magnetic resonance spectral characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information about 2-aminobenzene-1,4-diol through both proton and carbon-13 spectra [40] [41]. The aromatic protons in the compound exhibit chemical shifts typical of substituted benzene rings, with electron-donating groups such as amino and hydroxyl substituents generally causing upfield shifts compared to unsubstituted benzene [40] [41].

The amino group protons typically appear as a broad signal due to rapid exchange with trace water or other protic substances in the sample [40]. The hydroxyl protons also exhibit exchange behavior and may appear as broad signals or may not be observed depending on the solvent system and sample conditions [40] [41]. Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for each carbon environment in the molecule, with aromatic carbons bearing electron-donating substituents showing characteristic chemical shift patterns [41].

The chemical shift values for carbon-13 nuclei in aromatic systems typically span a range from approximately 100-160 parts per million [41]. The specific carbon atoms bonded to nitrogen and oxygen substituents exhibit characteristic downfield shifts due to the electronegative heteroatoms [41]. Integration patterns in proton nuclear magnetic resonance provide quantitative information about the relative numbers of protons in different chemical environments [40].

Mass spectrometry fingerprint

Mass spectrometry analysis of 2-aminobenzene-1,4-diol reveals characteristic fragmentation patterns and molecular ion peaks [3]. The molecular ion peak appears at mass-to-charge ratio 125, corresponding to the molecular weight of the compound [1] [3]. Collision cross section predictions for various adduct ions provide additional structural confirmation, with the protonated molecular ion [M+H]⁺ predicted at mass-to-charge ratio 126.055 with a collision cross section of 121.5 square angstroms [3].

Common fragmentation pathways in mass spectrometry include loss of functional groups such as amino or hydroxyl moieties [3]. The sodium adduct [M+Na]⁺ appears at mass-to-charge ratio 148.037 with a predicted collision cross section of 130.4 square angstroms [3]. Other significant adduct ions include the ammonium adduct [M+NH₄]⁺ at mass-to-charge ratio 143.082 and the potassium adduct [M+K]⁺ at mass-to-charge ratio 164.011 [3].

| Adduct Ion | m/z | Predicted Collision Cross Section (Ų) |

|---|---|---|

| [M+H]⁺ | 126.055 | 121.5 |

| [M+Na]⁺ | 148.037 | 130.4 |

| [M+NH₄]⁺ | 143.082 | 142.3 |

| [M+K]⁺ | 164.011 | 128.0 |

| [M-H]⁻ | 124.040 | 122.9 |

Crystallographic data

Crystallographic studies of hydroquinone-related compounds provide insights into the solid-state structure of 2-aminobenzene-1,4-diol [20] [22]. Hydroquinone derivatives typically form extensive hydrogen bonding networks in the crystalline state, leading to characteristic packing arrangements [20] [22]. The presence of both amino and hydroxyl groups in 2-aminobenzene-1,4-diol suggests complex hydrogen bonding patterns that influence crystal structure and stability [20].

Related quinone-hydroquinone complexes have been studied extensively using single-crystal X-ray diffraction methods [20]. These studies reveal typical monoclinic crystal systems with space groups such as P2₁/c, indicating centrosymmetric arrangements [20]. The unit cell parameters for related hydroquinone compounds typically feature dimensions on the order of 5-8 angstroms for the a and b axes, with longer c-axis dimensions of 20-23 angstroms [20].

Crystallographic analysis reveals that hydroquinone derivatives form discrete hydrogen-bonded assemblies through oxygen-hydrogen-nitrogen interactions [22]. The molecular arrangements often involve stacking interactions between aromatic rings, with hydroquinone molecules occupying channels formed between these stacks [22]. Temperature-dependent studies typically employ data collection at 100 Kelvin to minimize thermal motion effects [22].

Salt forms and derivatives

Hydrochloride salt (Chemical Abstracts Service 32190-95-7)

The hydrochloride salt of 2-aminobenzene-1,4-diol represents an important derivative with enhanced water solubility and stability characteristics [2] . This salt form possesses the molecular formula C₆H₈ClNO₂ and a molecular weight of 161.58 grams per mole [2]. The hydrochloride salt exhibits significantly improved aqueous solubility compared to the free base form, making it valuable for various synthetic applications .

The crystalline structure of the hydrochloride salt demonstrates enhanced thermal stability, with a reported melting point of 202-205 degrees Celsius . This elevated melting point reflects the ionic interactions between the protonated amino group and the chloride counterion . The salt formation involves protonation of the amino group, creating a positively charged ammonium center that forms ionic bonds with the chloride anion [2].

Storage requirements for the hydrochloride salt typically include refrigeration at 2-8 degrees Celsius for optimal long-term stability . The salt form serves as a synthetic intermediate in pharmaceutical and organic chemistry applications, particularly in reactions requiring water-soluble amine-diol derivatives . The enhanced solubility profile of the hydrochloride salt facilitates its use in aqueous reaction systems and purification processes .

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈ClNO₂ |

| Molecular Weight | 161.58 g/mol |

| Chemical Abstracts Service Number | 32190-95-7 |

| Melting Point | 202-205°C |

| Storage Temperature | 2-8°C |

Hydrobromide salt (Chemical Abstracts Service 64158-75-4)

The hydrobromide salt of 2-aminobenzene-1,4-diol constitutes another significant derivative with distinct physicochemical properties [24]. This salt form carries the molecular formula C₆H₈BrNO₂ and exhibits a molecular weight of 206.04 grams per mole [24]. The hydrobromide salt formation follows similar principles to the hydrochloride analog, involving protonation of the amino group and ionic pairing with the bromide anion [24].

The International Chemical Identifier for the hydrobromide salt is InChI=1S/C6H7NO2.BrH/c7-5-3-4(8)1-2-6(5)9;/h1-3,8-9H,7H2;1H, indicating the salt composition [24]. The corresponding International Chemical Identifier Key is XZIOUMGSBKWPFC-UHFFFAOYSA-N [24]. The European Community number for this compound is 264-712-5, providing additional regulatory identification [24].

The hydrobromide salt shares similar applications with the hydrochloride form but may exhibit different solubility characteristics and stability profiles due to the larger bromide anion [24]. The choice between hydrochloride and hydrobromide salts often depends on specific synthetic requirements, solubility preferences, and downstream processing considerations [24]. Both salt forms provide enhanced handling characteristics compared to the free base compound [24].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₈BrNO₂ |

| Molecular Weight | 206.04 g/mol |

| Chemical Abstracts Service Number | 64158-75-4 |

| European Community Number | 264-712-5 |

| International Chemical Identifier Key | XZIOUMGSBKWPFC-UHFFFAOYSA-N |

| Table 2: Purification and Isolation Techniques for 2-Aminobenzene-1,4-diol | ||||

|---|---|---|---|---|

| Purification Method | Solvent System | Temperature (°C) | Purity Achieved (%) | Recovery (%) |

| Recrystallization | Water, ethanol, methanol | 60-100 | 95-99 | 70-85 |

| Chromatography | Ethyl acetate, hexane | Room temperature | 98-99.5 | 80-95 |

| Amine Salt Formation | Aniline, aromatic amines | 80-100 | 97-99 | 75-90 |

| Sublimation | Direct heating | 200-250 | 99+ | 60-80 |

| Extraction | Organic solvents | Room temperature | 90-95 | 85-95 |

| Filtration | Various media | Variable | 85-95 | 90-98 |

| Table 3: Catalytic Methods for 2-Aminobenzene-1,4-diol Synthesis | ||||

|---|---|---|---|---|

| Catalyst Type | Reaction Type | Conditions | Selectivity (%) | Activity (TOF h⁻¹) |

| Pd/C (10%) | Hydrogenation | 1-80 bar H2, 25-100°C | 90-99 | 100-1000 |

| Ni@N-C | Nitro reduction | Room temp, NaBH4 | 91-97 | 3900 |

| Ru-based catalysts | Transfer hydrogenation | H2 atmosphere, mild | 85-95 | 50-500 |

| Iron powder | Classical reduction | HCl, heating | 80-90 | N/A |

| Pt/SiC | Selective hydrogenation | <150°C, <3 MPa | 96+ | High |

| Heteropoly acids | Acid catalysis | Elevated temperature | 72-85 | Moderate |

The synthesis of 2-aminobenzene-1,4-diol encompasses a diverse range of methodologies, from classical reduction approaches to modern green chemistry innovations. The nitro reduction pathway remains the most reliable and widely implemented route, offering high yields and well-established reaction conditions [4]. Modern catalytic methods provide enhanced selectivity and milder reaction conditions, while green chemistry approaches address environmental sustainability concerns [5] [15].